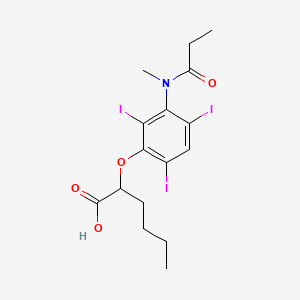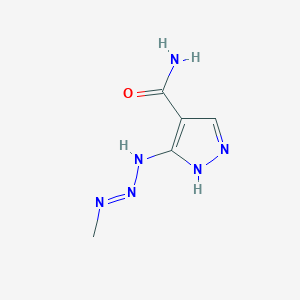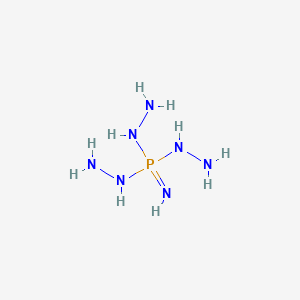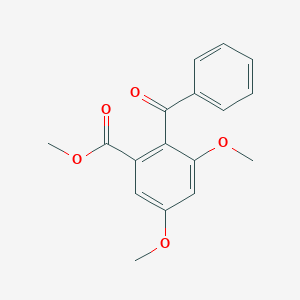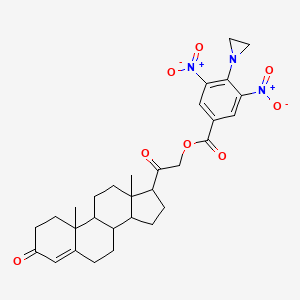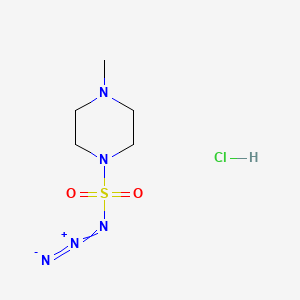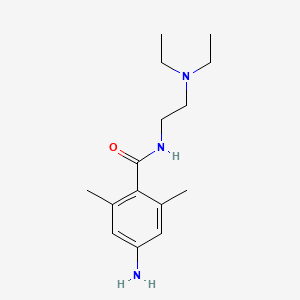![molecular formula C10H7Cl2N3O B14695703 2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile CAS No. 28317-61-5](/img/structure/B14695703.png)
2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile is a chemical compound that belongs to the class of hydrazinylidene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound is characterized by the presence of a dichlorophenyl group attached to a hydrazinylidene moiety, which is further connected to a butanenitrile group.
Vorbereitungsmethoden
The synthesis of 2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile typically involves the reaction of 3,4-dichlorophenylhydrazine with an appropriate nitrile compound under controlled conditions. One common method involves the condensation of 3,4-dichlorophenylhydrazine with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, to yield the desired product . The reaction is usually carried out in an organic solvent, such as ethanol, at elevated temperatures to facilitate the formation of the hydrazinylidene linkage.
Analyse Chemischer Reaktionen
2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Wirkmechanismus
The mechanism of action of 2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile involves the inhibition of key enzymes and pathways in bacterial cells. For example, it has been shown to inhibit sortase A transpeptidase, an enzyme crucial for the formation of biofilms in Staphylococcus aureus . By inhibiting this enzyme, the compound prevents the bacteria from forming protective biofilms, making them more susceptible to conventional antibiotics.
Vergleich Mit ähnlichen Verbindungen
2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile can be compared to other hydrazinylidene derivatives, such as:
2-[(2,3-Dichlorophenyl)hydrazinylidene]propanedinitrile: Similar in structure but with different substituents, leading to variations in biological activity.
Ethyl 2-[2-(3,4-dichlorophenyl)hydrazinylidene]-3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-oxopropanoate: Another derivative with a pyrazole ring, showing different inhibitory activities against bacterial biofilms.
Eigenschaften
CAS-Nummer |
28317-61-5 |
|---|---|
Molekularformel |
C10H7Cl2N3O |
Molekulargewicht |
256.08 g/mol |
IUPAC-Name |
N-(3,4-dichloroanilino)-2-oxopropanimidoyl cyanide |
InChI |
InChI=1S/C10H7Cl2N3O/c1-6(16)10(5-13)15-14-7-2-3-8(11)9(12)4-7/h2-4,14H,1H3 |
InChI-Schlüssel |
OZRKRMXJBJTXRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


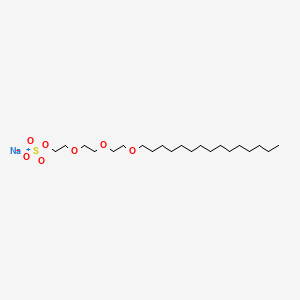
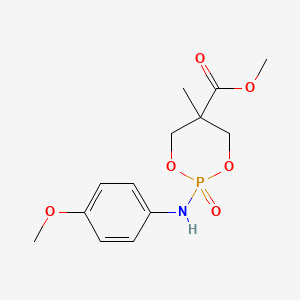
![1,1'-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene)](/img/structure/B14695642.png)
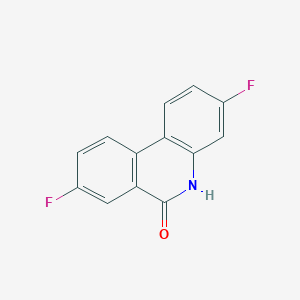
![9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one](/img/structure/B14695646.png)
